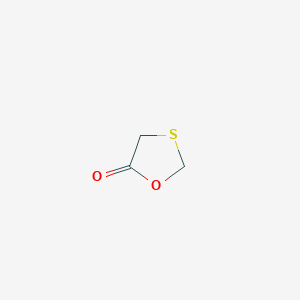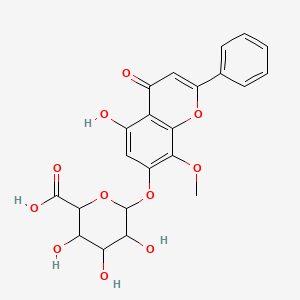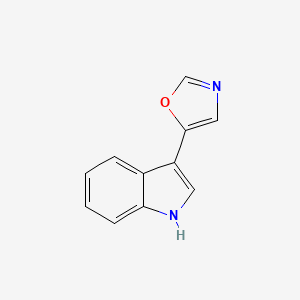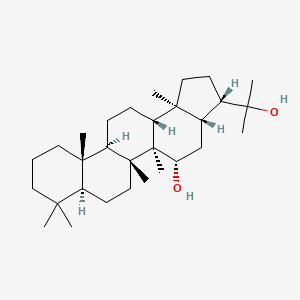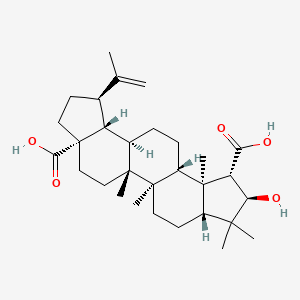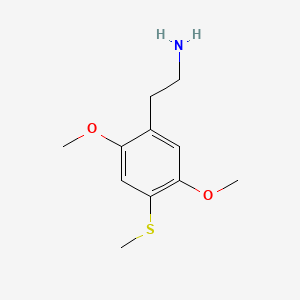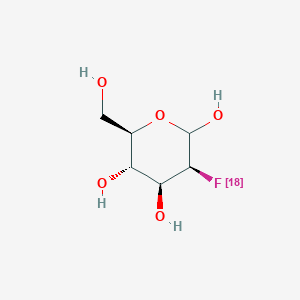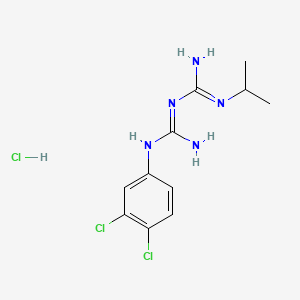
Chlorproguanil hydrochloride
Vue d'ensemble
Description
Chlorproguanil hydrochloride is an antimalarial drug that has been studied extensively for its potential to treat malaria. It is a dichloro-derivative of chloroguanide and is known for its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor necessary for DNA replication and cell division in the malaria parasite .
Applications De Recherche Scientifique
Chlorproguanil hydrochloride has been widely researched for its applications in various fields:
Chemistry: It is used as a model compound in studies involving dihydrofolate reductase inhibitors.
Biology: The compound is studied for its effects on the malaria parasite, particularly Plasmodium falciparum.
Medicine: this compound is used in combination therapies to treat malaria, often in conjunction with other antimalarial drugs like dapsone.
Industry: The compound is used in the pharmaceutical industry for the development of new antimalarial treatments .
Mécanisme D'action
Target of Action
Chlorproguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .
Mode of Action
This compound inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folic acid cycle, a critical component in the reproduction of the malaria parasite . This disruption blocks the biosynthesis of purines and pyrimidines, leading to the failure of nuclear division and the inability of the parasite to reproduce .
Pharmacokinetics
It is known that proguanil, a similar compound, is metabolized in the liver by cyp2c19 to its active metabolite, cycloguanil . The elimination half-life of Proguanil is between 12 and 21 hours .
Result of Action
The result of this compound’s action is the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . By inhibiting the reproduction of the malaria parasite, this compound effectively reduces the number of parasites in the host’s body, alleviating the symptoms of malaria and preventing the disease from spreading.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, individuals with glucose-6-phosphate dehydrogenase deficiency may have an increased risk of haemolytic anaemia when treated with this compound . Therefore, the patient’s genetic factors and overall health status can significantly impact the drug’s effectiveness and safety profile.
Analyse Biochimique
Biochemical Properties
Chlorproguanil hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR) in plasmodia. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . The compound interacts with various biomolecules, including enzymes and proteins involved in the folic acid cycle. By inhibiting DHFR, this compound prevents the recycling of dihydrofolate back to tetrahydrofolate, thereby disrupting the parasite’s ability to reproduce .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the nuclear division of plasmodia during schizont formation in erythrocytes and the liver . This inhibition leads to the failure of DNA synthesis and cell multiplication, effectively preventing the malaria parasite from reproducing. Additionally, this compound can impact cell signaling pathways and gene expression related to the folic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active metabolite, cycloguanil, which inhibits the parasitic enzyme dihydrofolate reductase . This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s inhibitory activity is specific to parasitic DHFR, preventing the parasite from recycling dihydrofolate back to tetrahydrofolate . This disruption in the folic acid cycle is critical for the antimalarial action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound can cause haemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency, leading to severe anaemia . Long-term effects on cellular function include the potential for haemolytic anaemia, which has led to the discontinuation of its development in combination therapies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of malaria parasites. At higher doses, toxic effects such as haemolytic anaemia have been observed . These adverse effects highlight the importance of careful dosage management in clinical settings to avoid toxicity while maintaining efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to the folic acid cycle. It interacts with enzymes such as dihydrofolate reductase, inhibiting its activity and preventing the recycling of dihydrofolate to tetrahydrofolate . This inhibition disrupts the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s metabolism and its conversion to the active metabolite cycloguanil are critical for its antimalarial action .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments. These factors affect its localization and accumulation within target tissues, impacting its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective action against malaria parasites .
Méthodes De Préparation
The synthesis of chlorproguanil hydrochloride involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate to form the intermediate compound, which is then reacted with guanidine to produce chlorproguanil. The final step involves the conversion of chlorproguanil to its hydrochloride salt form .
Analyse Des Réactions Chimiques
Chlorproguanil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparaison Avec Des Composés Similaires
Chlorproguanil hydrochloride is similar to other dihydrofolate reductase inhibitors, such as proguanil and pyrimethamine. it is unique in its specific dichloro-derivative structure, which enhances its efficacy against certain strains of malaria. Similar compounds include:
Proguanil: Another antimalarial drug that is often used in combination with atovaquone.
Pyrimethamine: A dihydrofolate reductase inhibitor used in combination with sulfadoxine for malaria treatment
This compound stands out due to its specific molecular structure and its potential for use in combination therapies to combat drug-resistant malaria strains.
Propriétés
IUPAC Name |
1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMILFDDBKCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-93-0 | |
| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



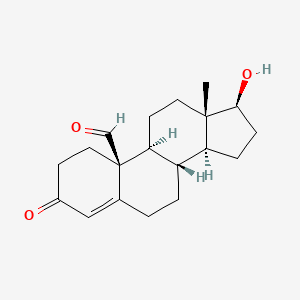
![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)
